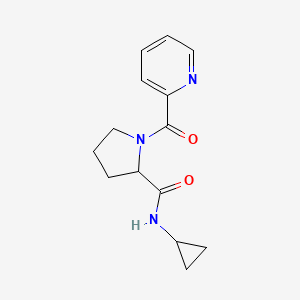![molecular formula C19H27N3O3S2 B7635268 1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea](/img/structure/B7635268.png)
1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Buprenorphine, which is a partial opioid agonist that is commonly used in the treatment of opioid addiction and pain management. In
Mécanisme D'action
The mechanism of action of 1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea involves its partial agonist activity at the mu-opioid receptor. Buprenorphine binds to the receptor with high affinity and produces a partial activation of the receptor, resulting in a reduced response to other opioids. This mechanism of action makes buprenorphine an effective treatment for opioid addiction and pain management.
Biochemical and Physiological Effects
1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea has several biochemical and physiological effects. It produces analgesia, sedation, and respiratory depression, which are all typical effects of opioids. However, the partial agonist activity of buprenorphine results in a lower risk of respiratory depression and overdose compared to full agonist opioids. Buprenorphine also has a long half-life, which allows for less frequent dosing and improved patient compliance.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea in lab experiments include its well-established mechanism of action, high potency, and low risk of respiratory depression and overdose. Buprenorphine is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using buprenorphine in lab experiments include its partial agonist activity, which may result in different effects compared to full agonist opioids. The long half-life of buprenorphine may also make it difficult to control the dose and duration of exposure in lab experiments.
Orientations Futures
There are several future directions for the research and development of 1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea. One area of interest is the development of new formulations and delivery methods for buprenorphine, which may improve patient compliance and reduce the risk of diversion and misuse. Another area of research is the investigation of buprenorphine's potential use in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to explore the long-term safety and efficacy of buprenorphine in the treatment of opioid addiction and pain management.
Méthodes De Synthèse
The synthesis of 1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea involves a series of chemical reactions starting from the precursor compound thebaine. Thebaine is first converted to norbuprenorphine, which is then further transformed into buprenorphine. The synthesis process involves several steps, including acetylation, reduction, and condensation reactions. The final product is then purified using chromatography techniques to obtain a pure compound.
Applications De Recherche Scientifique
1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea has been extensively studied for its potential therapeutic applications. It is commonly used in the treatment of opioid addiction and pain management due to its partial agonist activity at the mu-opioid receptor. Buprenorphine has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-2-13-27(24,25)22-11-8-16(9-12-22)21-19(23)20-10-7-15-14-26-18-6-4-3-5-17(15)18/h3-6,14,16H,2,7-13H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCQAVVKFMHHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)NC(=O)NCCC2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,2,2-trifluoroethoxy)-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]acetamide](/img/structure/B7635193.png)

![N-[[4-(ethoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635206.png)
![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635229.png)
![2-(furan-2-yl)-5-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7635234.png)



![2,6-dichloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B7635243.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635249.png)
![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635252.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B7635287.png)